![molecular formula C18H25NO2 B14165843 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate CAS No. 1212478-22-2](/img/structure/B14165843.png)
1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system, which is a common motif in many natural products and synthetic compounds. The N-phenylglycinate moiety adds to its complexity and potential reactivity, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ylamine with phenylglycine derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formation of the glycine ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The N-phenylglycinate moiety can interact with various biological molecules, leading to changes in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate: Similar bicyclic structure but with an acetate group instead of N-phenylglycinate.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl butyrate: Another similar compound with a butyrate group.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl valerate: Contains a valerate group, showing similar reactivity and applications.
Uniqueness
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate stands out due to the presence of the N-phenylglycinate moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over its analogs.
Propriétés
Numéro CAS |
1212478-22-2 |
|---|---|
Formule moléculaire |
C18H25NO2 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-anilinoacetate |
InChI |
InChI=1S/C18H25NO2/c1-17(2)13-9-10-18(17,3)15(11-13)21-16(20)12-19-14-7-5-4-6-8-14/h4-8,13,15,19H,9-12H2,1-3H3 |
Clé InChI |
VWXHTADNWYJLIR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)OC(=O)CNC3=CC=CC=C3)C)C |
Solubilité |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


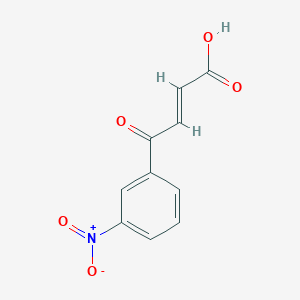

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-](/img/structure/B14165767.png)
![Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14165772.png)
![1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165778.png)
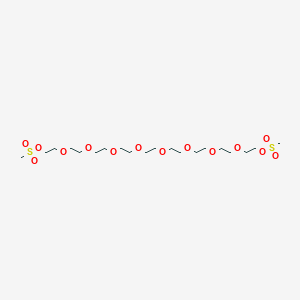
![2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride](/img/structure/B14165808.png)
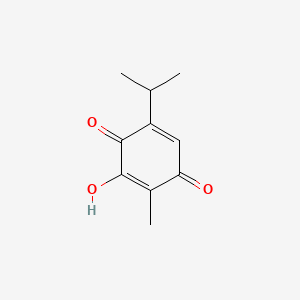
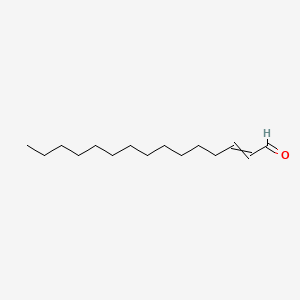

![7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B14165831.png)
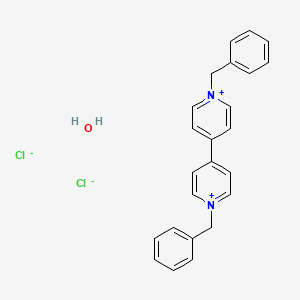
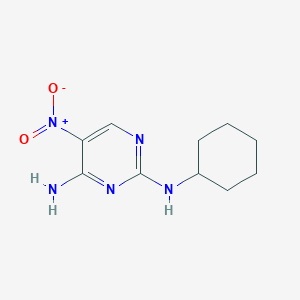
![5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14165847.png)
